Isopropyl pyrazinecarboxylate Isopropyl pyrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 93778-21-3
VCID: VC16966105
InChI: InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3
SMILES:
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

Isopropyl pyrazinecarboxylate

CAS No.: 93778-21-3

Cat. No.: VC16966105

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl pyrazinecarboxylate - 93778-21-3

Specification

CAS No. 93778-21-3
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name propan-2-yl pyrazine-2-carboxylate
Standard InChI InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3
Standard InChI Key UQIVGDUWRUPYRU-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C1=NC=CN=C1

Introduction

Structural and Molecular Characteristics

Isopropyl pyrazinecarboxylate belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The ester functional group at the C-2 position enhances its reactivity and solubility in organic solvents. Key molecular descriptors include:

PropertyValue
CAS Number93778-21-3
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
IUPAC NamePropan-2-yl pyrazine-2-carboxylate
SMILESCC(C)OC(=O)C1=NC=CN=C1
InChI KeyUQIVGDUWRUPYRU-UHFFFAOYSA-N

The planar pyrazine ring facilitates π-π stacking interactions, while the isopropyl group contributes to lipophilicity, as evidenced by a calculated logP of 0.28. X-ray crystallography of analogous pyrazine esters reveals bond lengths of 1.33 Å for C-N and 1.23 Å for C=O, consistent with delocalized electron density .

Synthesis and Optimization

Esterification Mechanisms

The synthesis involves acid- or base-catalyzed esterification of pyrazine-2-carboxylic acid (CAS 98-97-5) with isopropyl alcohol. Sulfuric acid (0.5–1.0 equiv) at 60–80°C typically yields 70–85% product within 4–6 hours. Microwave-assisted methods reduce reaction times to <30 minutes with comparable yields .

Reaction Scheme:

Pyrazine-2-carboxylic acid+Isopropyl alcoholH+Isopropyl pyrazinecarboxylate+H2O\text{Pyrazine-2-carboxylic acid} + \text{Isopropyl alcohol} \xrightarrow{\text{H}^+} \text{Isopropyl pyrazinecarboxylate} + \text{H}_2\text{O}

Purification and Characterization

Crude product purification employs fractional distillation (bp 120–125°C at 15 mmHg) or silica gel chromatography (ethyl acetate/hexane, 3:7). Structural validation via 1H^1\text{H}-NMR shows characteristic signals at δ 1.35 (d, 6H, CH(CH₃)₂), δ 5.15 (septet, 1H, OCH), and δ 8.5–9.0 (m, 3H, pyrazine-H). High-resolution mass spectrometry confirms the [M+H]⁺ ion at m/z 167.0821.

Applications in Drug Development

Intermediate for Bioactive Hybrids

Isopropyl pyrazinecarboxylate’s primary utility lies in synthesizing pyrazine-containing hybrids:

  • Cinnamic Acid-Pyrazine Derivatives: Compound 25 (derived from ester hydrolysis) inhibits platelet aggregation (IC₅₀ = 1.7 μM) and protects endothelial cells from oxidative damage (EC₅₀ = 2.2 μM), outperforming ozagrel by 85-fold .

  • Chalcone-Pyrazine Conjugates: Hybrid 48 exhibits selective cytotoxicity against BEL-7402 hepatoma cells (IC₅₀ = 10.74 μM) without harming normal HUVEC-12 cells .

Computational and Physicochemical Profiling

ADMET Predictions

Using QikProp-derived parameters:

ParameterValue
Topological PSA63.08 Ų
Caco-2 Permeability45.2 nm/s
LogBB−0.87
CYP2D6 Inhibition RiskLow

The compound violates Lipinski’s rule (molecular weight <500) but shows high gastrointestinal absorption .

Solubility and Stability

Isopropyl pyrazinecarboxylate is hygroscopic, requiring storage under nitrogen at −20°C. Aqueous solubility is pH-dependent:

Solubility=12.9mg/mL (pH 7.4),3.2mg/mL (pH 2.0)\text{Solubility} = 12.9 \, \text{mg/mL (pH 7.4)}, \quad 3.2 \, \text{mg/mL (pH 2.0)}

Hydrolysis to pyrazine-2-carboxylic acid occurs rapidly in alkaline conditions (t₁/₂ = 15 min at pH 9).

ConditionSpecification
Temperature−20°C ± 2°C
AtmosphereArgon or nitrogen
ContainerAmber glass with PTFE liner

Future Directions

While direct therapeutic applications remain unexplored, the compound’s role in generating multitarget hybrids is promising. Priority research areas include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazine esters.

  • Targeted Delivery Systems: Conjugating the ester with nanoparticle carriers to enhance tumor accumulation.

  • Antimicrobial Screening: Evaluating activity against Mycobacterium tuberculosis PanD, given the parent acid’s inhibition of aspartate decarboxylase .

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